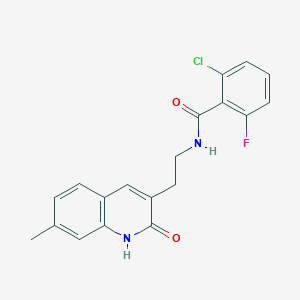
2-chloro-6-fluoro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, including the formation of the quinoline ring, the introduction of the chloro and fluoro groups, and the coupling of these components to form the final product . The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide group, a quinoline ring, and chloro and fluoro substituents . The exact 3D structure would depend on the specific arrangement and orientation of these groups .Chemical Reactions Analysis
This compound, like many organic molecules, would be expected to undergo a variety of chemical reactions. These could include substitution reactions (where the chloro or fluoro groups are replaced by other groups), as well as reactions involving the amide group or the quinoline ring .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the chloro and fluoro groups could affect its polarity, solubility, and reactivity .Aplicaciones Científicas De Investigación
Imaging Applications
- Fluorine-containing benzamide analogs have been synthesized and evaluated for positron emission tomography (PET) imaging of the sigma-2 receptor status of solid tumors, demonstrating high tumor uptake and potential as imaging agents for solid tumors (Tu et al., 2007).
Antimicrobial Activity
- Synthesis and evaluation of fluoroquinolone-based 4-thiazolidinones have shown significant antimicrobial activity, indicating the potential for developing new antimicrobial agents with this structural framework (Patel & Patel, 2010).
- Novel quinolones and naphthyridines with various substituents have been synthesized and shown to possess antibacterial activity, highlighting the versatility of this core structure in developing antibacterial agents (Sanchez et al., 1988).
Synthesis of Novel Bioactive Molecules
- Research on fluorinated heterocycles through rhodium(III)-catalyzed C-H activation has demonstrated diverse synthesis approaches for potentially pharmacologically active compounds (Wu et al., 2017).
- Synthesis of bioactive molecules incorporating fluoro-substituted benzothiazoles and quinazolinyl imidazole motifs has been explored for biological and pharmacological screening, showing potential for the development of novel therapeutic agents (Patel et al., 2009).
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-chloro-6-fluoro-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClFN2O2/c1-11-5-6-12-10-13(18(24)23-16(12)9-11)7-8-22-19(25)17-14(20)3-2-4-15(17)21/h2-6,9-10H,7-8H2,1H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAIQZUGGXZLLDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClFN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-6-fluoro-N-(2-(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N'-(2,3-Dihydro-1,4-benzodioxin-6-yl)-N-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B3013470.png)
![8-[benzyl(methyl)amino]-1,3-dimethyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B3013471.png)
![2-[1-(1-Benzofuran-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B3013472.png)
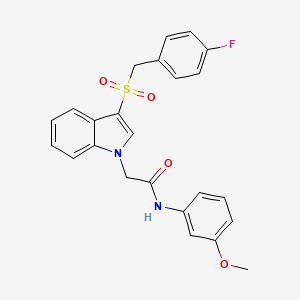
![Tert-butyl 7-[[(2-chloroacetyl)amino]methyl]-2,3-dihydro-1,4-benzoxazine-4-carboxylate](/img/structure/B3013474.png)
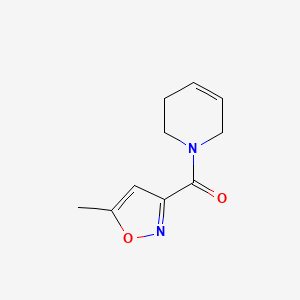
![4-(azepan-1-ylsulfonyl)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B3013478.png)
![Methyl 4-((5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamoyl)benzoate](/img/structure/B3013481.png)
![4-(Tert-butyl)-2-[4-(tert-butyl)phenyl]-1,3-thiazole](/img/structure/B3013483.png)
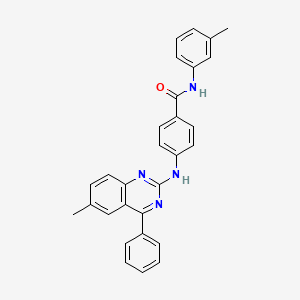
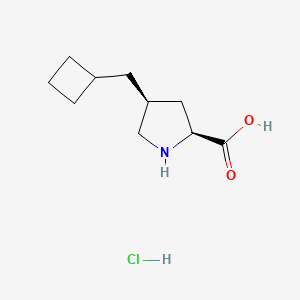
![(3-{[1-(6-Chloro-4-methylpyridine-3-carbonyl)piperidin-4-yl]oxy}propyl)dimethylamine](/img/structure/B3013488.png)
![N-[(6-Chloropyridin-3-yl)methyl]-3-methylbutan-1-amine;hydrochloride](/img/structure/B3013489.png)
![2,4-dichloro-N-[4-[[4-[(2,4-dichlorobenzoyl)amino]phenyl]methyl]phenyl]benzamide](/img/structure/B3013493.png)